2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIO-5192 is a highly selective and potent inhibitor of integrin alpha 4 beta 1 (Very Late Antigen-4; VLA-4). It is known for its ability to selectively bind to integrin alpha 4 beta 1 over a range of other integrins, making it a valuable tool in scientific research . The compound has a molecular weight of 817.78 and a chemical formula of C38H46Cl2N6O8S .
Métodos De Preparación
The synthesis of BIO-5192 involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of various organic molecules under controlled conditions . Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
BIO-5192 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in public sources.
Reduction: Reduction reactions can also be performed on BIO-5192, but again, specific details are limited.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BIO-5192 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin interactions and signaling pathways.
Biology: Employed in research on cell adhesion, migration, and immune responses.
Medicine: Investigated for its potential therapeutic applications in diseases involving integrin alpha 4 beta 1, such as multiple sclerosis and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting integrin alpha 4 beta 1 .
Mecanismo De Acción
BIO-5192 exerts its effects by selectively binding to integrin alpha 4 beta 1, thereby inhibiting its interaction with its ligand, vascular cell adhesion molecule-1 (VCAM-1). This inhibition disrupts the VCAM-1/VLA-4 axis, leading to a significant increase in the mobilization of hematopoietic stem and progenitor cells . The compound also shows additive effects when combined with other agents like plerixafor, enhancing the mobilization of these cells .
Comparación Con Compuestos Similares
BIO-5192 is unique in its high selectivity and potency for integrin alpha 4 beta 1. Similar compounds include:
Plerixafor: A small molecule inhibitor of the CXCR-4/SDF-1 axis, often used in combination with BIO-5192 for enhanced effects.
Monoclonal antibodies targeting integrin alpha 4 beta 1: Such as natalizumab, which also inhibits the VCAM-1/VLA-4 interaction but through a different mechanism
BIO-5192 stands out due to its small molecule nature, allowing for easier synthesis and modification compared to larger monoclonal antibodies.
Propiedades
IUPAC Name |
2-[[1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQBPRHHZPXCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Cl2N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.